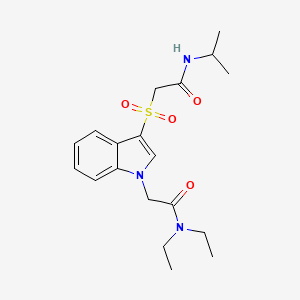

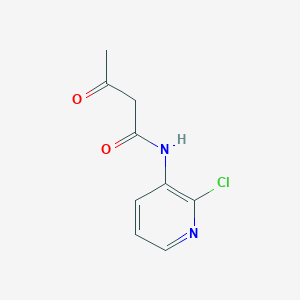

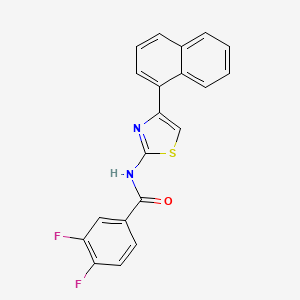

![molecular formula C14H11Cl2FO3S B2701525 1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol CAS No. 320422-64-8](/img/structure/B2701525.png)

1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol (DCFSE) is an organofluorine compound that has a wide range of applications in scientific research. DCFSE has been used for a variety of purposes, including as a substrate for enzymes, as a reagent for organic synthesis, and as an inhibitor for biological processes.

Scientific Research Applications

Synthetic Chemistry Applications

Research in synthetic chemistry has explored the synthesis and properties of related compounds, such as sulfoxides and sulfones, through catalyzed oxidation processes. Methyltrioxorhenium-catalyzed oxidation of sulfides with hydrogen peroxide in ethanol has been identified as an efficient method for the selective formation of sulfoxides and sulfones, suggesting potential synthetic pathways and applications for related sulfonyl compounds (Yamazaki, 1996). This research underlines the utility of sulfonyl derivatives in producing compounds with varied oxidation states and functional groups, which could be relevant to the derivatives of 1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol.

Materials Science and Photoluminescence

Studies on derivatives containing sulfonyl and phenyl groups have shown interesting photoluminescence properties, which could be significant for materials science applications. For instance, derivatives of benzenesulfonic acid have been synthesized and their spectral and luminescence properties studied, revealing potential for applications in organic electronics and sensing technologies (Fedyunyaeva & Shershukov, 1993). The ability of the sulfonyl group to transmit electronic effects to the molecular π-electron system could be relevant for designing advanced materials with specific optical properties.

Pharmaceutical Intermediates

Compounds with structural similarities have been investigated as intermediates in the synthesis of pharmaceuticals. For example, enantioselective synthesis of chiral intermediates using biotransformation has been reported, indicating the potential of using microbial or enzymatic methods to produce enantiomerically pure compounds for drug development (Miao et al., 2019). This suggests that derivatives of 1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol could be explored for the synthesis of active pharmaceutical ingredients or intermediates with high stereochemical fidelity.

properties

IUPAC Name |

1-(3,4-dichlorophenyl)-2-(4-fluorophenyl)sulfonylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2FO3S/c15-12-6-1-9(7-13(12)16)14(18)8-21(19,20)11-4-2-10(17)3-5-11/h1-7,14,18H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGTVVBWCDZREX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CC(C2=CC(=C(C=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

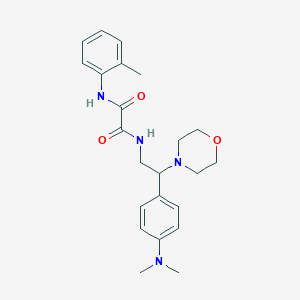

![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2701442.png)

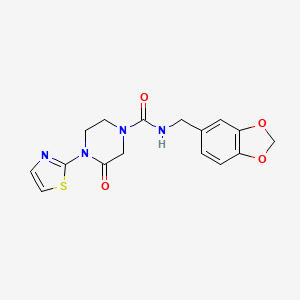

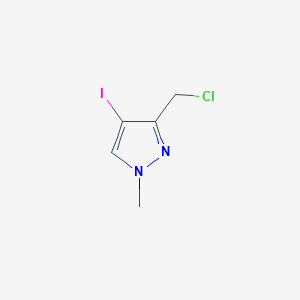

![methyl 4-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2701447.png)

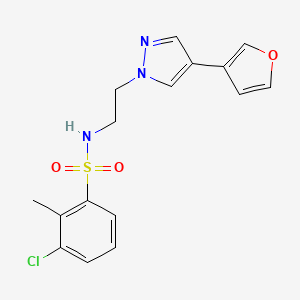

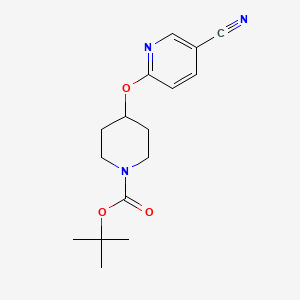

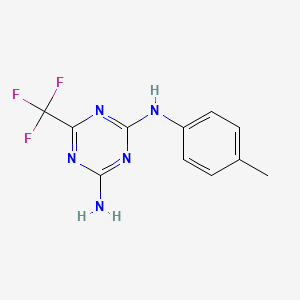

![N-(4-ethylphenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2701448.png)

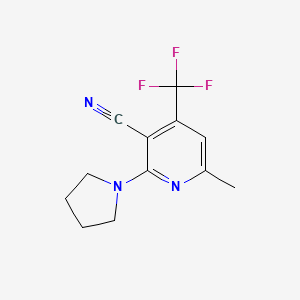

![2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2701459.png)